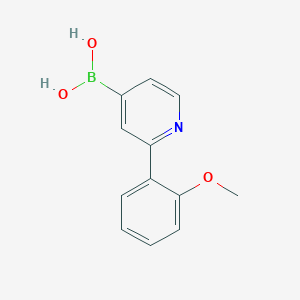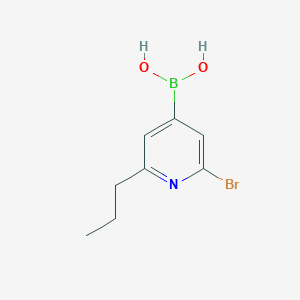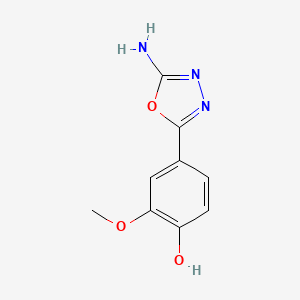![molecular formula C14H20O3 B14082995 4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one CAS No. 10070-65-2](/img/structure/B14082995.png)
4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one is an organic heterotricyclic compound. It is a sesquiterpenoid isolated from the plant Atractylodes lancea . This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a methylidene group .
Métodos De Preparación
The synthesis of 4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one can be achieved through various preparative methods. One such method involves the synthesis from 3,4,8,8a-tetrahydro-8a-methyl-1,6(2H,7H)-naphthalenedione . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the transformation of the starting materials into the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is studied for its unique structural properties and reactivity . In biology and medicine, it is investigated for its potential therapeutic effects, particularly its role as a plant metabolite and its interactions with biological systems . In industry, it may be used in the synthesis of other complex organic molecules or as a precursor in various chemical processes .
Mecanismo De Acción
The mechanism of action of 4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound .
Comparación Con Compuestos Similares
4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one can be compared with other similar compounds, such as 3beta-hydroxyatractylon . These compounds share structural similarities but may differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific combination of functional groups and its distinct reactivity profile .
Propiedades
Número CAS |
10070-65-2 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
4a-hydroxy-8a-methyl-5-methylidene-3,3a,4,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C14H20O3/c1-9-4-3-5-13(2)8-11-10(6-12(15)17-11)7-14(9,13)16/h10-11,16H,1,3-8H2,2H3 |
Clave InChI |
HASWHTQCJRDYDY-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC(=C)C1(CC3CC(=O)OC3C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine](/img/structure/B14082913.png)

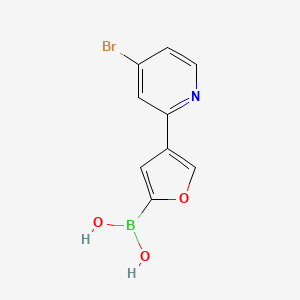
![5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione](/img/structure/B14082934.png)
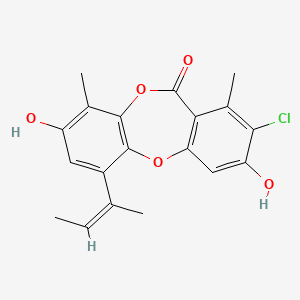
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzoic acid](/img/structure/B14082937.png)

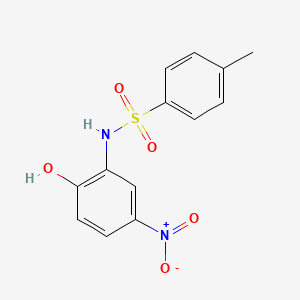

![2-[[1-[[(3E,9E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododeca-3,9-dien-8-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoylamino]-3-methylbutanoic acid](/img/structure/B14082955.png)

